Clenbuterol hydrochloride

Vue d'ensemble

Description

Clenbuterol hydrochloride is a compound that belongs to a class of drugs called beta2-agonists . It is best known for its use in treating asthma and encouraging weight loss . It is not available for humans in the United States . It is also used as a bronchodilator in asthma . It is most commonly available as the hydrochloride salt, clenbuterol hydrochloride .

Synthesis Analysis

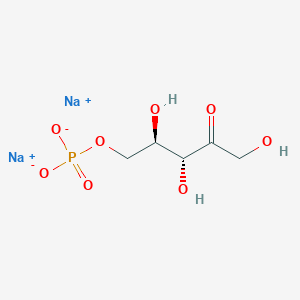

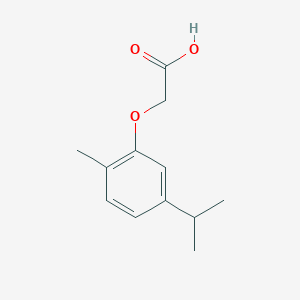

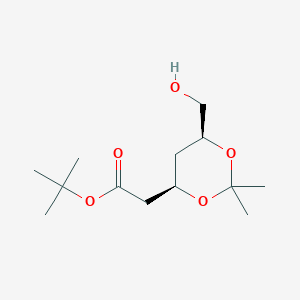

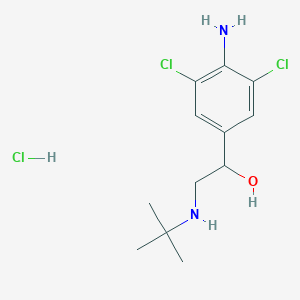

The synthesis of Clenbuterol hydrochloride involves the reaction of 4-amino-alpha-bromine-3, 5-dichloroacetophenone with D9-tert-butylamine . Another method involves the synthesis of Clenbuterol from 4-Amino-3,5-dichlorobromoacetophenone .Molecular Structure Analysis

The chemical formula of Clenbuterol hydrochloride is C12H19Cl3N2O . The molecular weight is 313.650 .Chemical Reactions Analysis

The stability behavior of the drug in different degradation conditions is important for safety and efficacy purposes .Physical And Chemical Properties Analysis

Clenbuterol hydrochloride is a solid substance . It has a molecular weight of 313.65 .Applications De Recherche Scientifique

Detection in Food Safety

Clenbuterol Hydrochloride (CL) is a serious threat to people’s life and health due to its abuse . A study has designed a THz metamaterial enhanced micro-nano structure based on the electromagnetic theory to realize the highly sensitive detection of the trace CL by THz spectroscopy . This study will facilitate the rapid, nondestructive and highly sensitive detection of the trace CL in food .

Development of Highly Sensitive Immunosensors

An electrochemical immunosensor based on poly (3,4-ethylenedioxythiophene)/graphene oxide (PEDOT/GO) modified screen-printed carbon electrode (SPCE) for CLB detection was developed for antibiotic monitoring in a food product . This immunosensor was able to detect CLB in real samples and the results that were obtained were comparable with enzyme-linked immunosorbent assays (ELISA) .

Muscle Growth and Fat Loss Studies

Clenbuterol is renowned for its ability to promote muscle growth and reduce body fat in animal models . This has led to extensive research into its potential applications in combating muscle-wasting diseases and obesity .

Treatment of Respiratory Diseases

Clenbuterol Hydrochloride was originally developed as a drug for the treatment of respiratory diseases . It is used as a bronchodilator in the treatment of asthma patients .

Physical and Chemical Analysis Methods

Nowadays, the commonly used detection methods of clenbuterol hydrochloride at home and abroad are mainly physical and chemical analysis methods . In 2021, Li et al. proposed a novel electrochemical sensor for the rapid and ultrasensitive simultaneous detection of clenbuterol hydrochloride and ractopamine .

Trace Detection in Food Products

In 2022, Benjamín et al. used UHPLC-MS/MS for the trace detection of clenbuterol hydrochloride in beef sausage . This provides a theoretical basis for the detection of clenbuterol hydrochloride and other clenbuterol, and promotes the rapid, non-destructive and highly sensitive detection of clenbuterol hydrochloride in food .

Safety And Hazards

Propriétés

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXKTCUYRHXSBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944496 | |

| Record name | Clenbuterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533014 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Clenbuterol hydrochloride | |

CAS RN |

21898-19-1, 37148-27-9 | |

| Record name | Clenbuterol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21898-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clenbuterol hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021898191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clenbuterol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clenbuterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-α-[(tert-butylamino)methyl]-3,5-dichlorobenzyl alcohol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLENBUTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOR5747GWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does clenbuterol hydrochloride exert its effects on the body?

A1: Clenbuterol hydrochloride acts as a β2-adrenergic agonist. [] It binds to β2-adrenergic receptors, particularly those found in the lungs, airways, and skeletal muscle. This binding triggers a cascade of intracellular signaling events, primarily through the activation of adenylate cyclase, which leads to increased cyclic AMP (cAMP) levels. Elevated cAMP levels then activate protein kinase A, ultimately resulting in smooth muscle relaxation in the airways (bronchodilation) and other physiological responses. []

Q2: What are the downstream effects of clenbuterol hydrochloride binding to β2-adrenergic receptors?

A2: Binding of clenbuterol hydrochloride to β2-adrenergic receptors leads to several downstream effects:

- Bronchodilation: Relaxation of airway smooth muscle, improving airflow and relieving breathing difficulties. [, , , ]

- Anabolic effects: Increased protein synthesis and decreased protein breakdown in skeletal muscle, leading to increased muscle mass. []

- Lipolytic effects: Stimulation of lipolysis, the breakdown of stored fat, which can contribute to a decrease in body fat. [, ]

Q3: What is the molecular formula and weight of clenbuterol hydrochloride?

A3: Clenbuterol hydrochloride has the molecular formula C12H18Cl2N2O and a molecular weight of 277.19 g/mol. [, , , ]

Q4: Are there any characteristic spectroscopic data available for clenbuterol hydrochloride?

A4: Yes, several spectroscopic techniques have been employed to characterize clenbuterol hydrochloride:

- Terahertz time-domain spectroscopy (THz-TDS): This method has been used to obtain absorption and refraction spectra of clenbuterol hydrochloride in the range of 0.2 to 2.6 THz, providing valuable information about its vibrational modes. []

- Infrared Spectroscopy: This technique has been used to study the functional groups and bonding patterns present in clenbuterol hydrochloride, aiding in its identification and characterization. []

Q5: What is known about the stability of clenbuterol hydrochloride under different conditions?

A5: Clenbuterol hydrochloride demonstrates stability under various conditions, including:

- Syrup formulation: Studies have investigated the stability of clenbuterol hydrochloride in syrup formulations stored in polyethylene terephthalate (PET) containers under accelerated and long-term conditions. These studies revealed that the compound remains stable in this formulation, making it suitable for pharmaceutical preparations. []

- Irradiation: Interestingly, research has shown that electron beam irradiation can effectively degrade clenbuterol hydrochloride in aqueous solutions, suggesting a potential method for its removal from contaminated samples. []

Q6: What analytical methods are commonly employed for the detection and quantification of clenbuterol hydrochloride?

A6: A variety of analytical techniques have been developed and validated for clenbuterol hydrochloride analysis:

- High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS): This highly sensitive and selective technique is widely used for the determination of clenbuterol hydrochloride residues in various matrices, including swine hair, pork, and urine. [, , , ]

- Gas chromatography-mass spectrometry (GC-MS): Another powerful technique used for the identification and quantification of clenbuterol hydrochloride in samples like pig liver, pig urine, and even snake muscle, blood, and gall. [, ]

- Fluorescence spectrophotometry: This method, involving the formation of fluorescent derivatives of clenbuterol hydrochloride, offers a sensitive approach for its detection in pork samples. []

- Electrochemiluminescence (ECL) detection: A novel ECL method, based on the enhancement of the ECL signal of tris(2,2'-bipyridyl)ruthenium(II) by clenbuterol hydrochloride, has been developed, offering a sensitive and selective detection approach. []

Q7: What is the pharmacokinetic profile of clenbuterol hydrochloride in humans and animals?

A7: Clenbuterol hydrochloride exhibits unique pharmacokinetic properties:

- Absorption: It is readily absorbed after oral administration in humans, rats, and rabbits. []

- Distribution: Clenbuterol hydrochloride exhibits a high binding affinity to plasma proteins (89-98%) in humans, suggesting its extensive distribution throughout the body. []

- Excretion: Approximately 20% of an orally administered dose is excreted unchanged in human urine within 72 hours. []

Q8: What are the potential health hazards associated with clenbuterol hydrochloride consumption?

A8: Clenbuterol hydrochloride, although not approved for human use in many countries, poses significant health risks when consumed:

- Food Poisoning: Cases of food poisoning have been reported due to the consumption of clenbuterol hydrochloride-contaminated meat products, particularly pork. [, ] These incidents highlight the need for stringent monitoring and regulation of its use in food-producing animals.

- Toxicity: Clenbuterol hydrochloride can have various toxic effects, including:

- Illegal Use: The illegal use of clenbuterol hydrochloride in livestock to enhance growth and lean meat production poses significant health risks to consumers. [, , , ]

Q9: Are there any ongoing research efforts focused on developing safer and more targeted delivery systems for clenbuterol hydrochloride?

A9: Yes, research is exploring alternative delivery systems for clenbuterol hydrochloride:

- Sustained-release formulations: These formulations aim to prolong the therapeutic effect of clenbuterol hydrochloride while minimizing the frequency of administration and potentially reducing side effects. One example is the development of bilayer tablets that exhibit both sustained and rapid release characteristics. []

- Targeted delivery: This approach involves delivering the drug specifically to the desired site of action, such as the lungs, to enhance efficacy and minimize systemic exposure and side effects. []

Q10: What are the environmental concerns related to clenbuterol hydrochloride?

A10: Clenbuterol hydrochloride's presence in the environment, primarily due to its use in livestock, raises concerns:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)